molecular formula C10H16ClN B6169670 N,N,3,5-tetramethylaniline hydrochloride CAS No. 16800-70-7

N,N,3,5-tetramethylaniline hydrochloride

Cat. No.: B6169670
CAS No.: 16800-70-7
M. Wt: 185.7
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Description

N,N,3,5-tetramethylaniline hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the 3rd and 5th positions of the benzene ring are replaced by methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,3,5-tetramethylaniline hydrochloride can be synthesized through the alkylation of 3,5-dimethylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting N,N,3,5-tetramethylaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N,3,5-tetramethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form N,N,3,5-tetramethylcyclohexylamine.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: N,N,3,5-tetramethylcyclohexylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N,N,3,5-tetramethylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: this compound is employed in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N,N,3,5-tetramethylaniline hydrochloride involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for specific enzymes, undergoing transformations that can be monitored to study enzyme kinetics and mechanisms. In industrial applications, its reactivity is harnessed to produce desired products through controlled chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: A simpler derivative of aniline with two methyl groups on the nitrogen.

    3,5-dimethylaniline: An aniline derivative with methyl groups at the 3rd and 5th positions of the benzene ring.

    N,N,3,5-tetramethylbenzylamine: A compound with a similar structure but with a benzyl group instead of a hydrogen on the nitrogen.

Uniqueness

N,N,3,5-tetramethylaniline hydrochloride is unique due to the presence of four methyl groups, which influence its chemical reactivity and physical properties. This makes it a valuable compound in various chemical syntheses and industrial applications, offering distinct advantages over simpler aniline derivatives.

Properties

CAS No.

16800-70-7

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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